molecular formula C10H14ClNO B2362470 (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride CAS No. 2408936-09-2

(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride

Cat. No. B2362470
M. Wt: 199.68
InChI Key: LLZSXAHOOPVDRG-DHTOPLTISA-N
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Description

“(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2408936-09-2 . It has a molecular weight of 199.68 . This compound is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be employed in drug synthesis, organic chemistry studies, and pharmaceutical research.


Molecular Structure Analysis

The IUPAC Name for this compound is (2R,3R)-2-phenylpyrrolidin-3-ol hydrochloride . The InChI Code for this compound is 1S/C10H13NO.ClH/c12-9-6-7-11-10 (9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.

Scientific Research Applications

Pharmacological Profiles

The compound's active form, R-96544, has been identified as a potent 5-HT2A receptor antagonist, showing concentration-dependent inhibition of platelet aggregation induced by serotonin in various species. This research suggests its potential as a novel agent for antiplatelet therapy (Ogawa et al., 2002).

Novel Synthesis Methods

Innovative methods have been developed for the preparation of related compounds, such as (R)-Phenotropil, a derivative of (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride. These methods involve complex chemical processes, demonstrating the compound's relevance in synthetic chemistry (Vorona et al., 2012).

Optical Resolution Techniques

Research has been conducted on the optical resolution of similar compounds, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, utilizing techniques like replacing and preferential crystallization. This emphasizes the compound's significance in stereochemistry and optical isomer separation (Shiraiwa et al., 2006).

Involvement in Experimental Pancreatitis

Studies indicate that the compound's metabolites, like R-96544, could play a role in inhibiting the progression of both acute and chronic pancreatitis. This research opens pathways for its potential therapeutic applications in pancreatitis treatment (Ogawa et al., 2005).

Role in Stereodivergent Syntheses

The compound has been utilized in the stereodivergent syntheses of anisomycin derivatives, showcasing its versatility in the creation of various biologically active molecules (Kim et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

(2R,3R)-2-phenylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZSXAHOOPVDRG-DHTOPLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride

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